1-((1R,5S)-8-(2-([1,1'-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-((1R,5S)-8-(2-([1,1’-biphenyl]-4-yl)acetyl)-8-azabicyclo[321]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a bicyclo[321]octane core This compound is notable for its intricate structure, which includes multiple stereogenic centers and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-(2-([1,1’-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves a multi-step process. One common approach is the organocatalytic asymmetric domino Michael–Henry reaction. This method involves the reaction between 1,4-cyclohexanedione and nitroalkenes, leading to the formation of bicyclo[3.2.1]octane derivatives with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-8-(2-([1,1’-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclo[3.2.1]octane core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler bicyclo[3.2.1]octane derivatives.
Scientific Research Applications
1-((1R,5S)-8-(2-([1,1’-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione has several scientific research applications:
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action for 1-((1R,5S)-8-(2-([1,1’-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclo[3.2.1]octane core but differ in their functional groups and stereochemistry.
Biphenyl derivatives: Compounds with a biphenyl moiety, which can exhibit similar chemical properties and reactivity.
Uniqueness
1-((1R,5S)-8-(2-([1,1’-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is unique due to its combination of a bicyclo[3.2.1]octane core and a biphenyl moiety, along with multiple stereogenic centers. This complexity provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[8-[2-(4-phenylphenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-23-12-13-24(29)27(23)22-15-20-10-11-21(16-22)26(20)25(30)14-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,20-22H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCLNTIBXIKQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)N5C(=O)CCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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